Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
CAS No.: 338422-70-1
Cat. No.: VC7914917
Molecular Formula: C10H9ClF3NO2S
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate - 338422-70-1](/images/structure/VC7914917.png)
Specification
CAS No. | 338422-70-1 |
---|---|
Molecular Formula | C10H9ClF3NO2S |
Molecular Weight | 299.7 g/mol |
IUPAC Name | ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Standard InChI | InChI=1S/C10H9ClF3NO2S/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3 |
Standard InChI Key | UDKFFMRSQQNXBU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES | CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure is defined by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group (-CF₃) . A sulfanyl (-S-) bridge connects the pyridine ring to an ethyl acetate group (-O-CO-OCH₂CH₃), forming the complete structure. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉ClF₃NO₂S | |
Molecular Weight | 299.70 g/mol | |
SMILES Notation | CCOC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
InChI Key | UDKFFMRSQQNXBU-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects that influence reactivity. The sulfanyl bridge introduces potential for hydrogen bonding and redox activity, critical for interactions with biological targets.
Synthesis and Manufacturing
Scalability and Industrial Relevance
The process is scalable, though the cost of raw materials (e.g., trifluoromethylated precursors) may limit large-scale production. Innovations in fluorine chemistry, such as catalytic trifluoromethylation, could improve accessibility.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic or basic conditions due to ester hydrolysis. Predicted solubility profiles include:
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water | <0.1 | Low due to hydrophobic groups |
Ethanol | ~50 | Moderate solubility |
DMSO | >100 | High for biological assays |
LogP (octanol-water partition coefficient) is estimated at 3.2, indicating significant lipophilicity.
Future Research Directions
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Pharmacological Profiling: Screen for activity against cancer cell lines, microbial pathogens, or neurological targets.
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Structural Optimization: Modify the sulfanyl bridge or ester group to enhance potency or reduce toxicity.
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Environmental Impact Studies: Assess biodegradation pathways and ecotoxicological effects.
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